molecular formula C8H9F3N2O3 B8592867 Ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8592867
M. Wt: 238.16 g/mol
InChI Key: AGRNJNXPEHSAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Chemical Reactions Analysis

1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of advanced materials with improved stability and performance.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the hydroxymethyl and ethoxycarbonyl groups can modulate the compound’s reactivity and solubility. These interactions can influence various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole can be compared to other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylalkenes. These compounds share similar properties, such as high metabolic stability and lipophilicity, but differ in their specific functional groups and reactivity. The unique combination of hydroxymethyl and ethoxycarbonyl groups in 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole distinguishes it from other trifluoromethyl compounds, providing distinct chemical and biological properties .

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H9F3N2O3/c1-2-16-7(15)5-3-13(4-14)12-6(5)8(9,10)11/h3,14H,2,4H2,1H3

InChI Key

AGRNJNXPEHSAKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2.08 g of 3-(trifluoromethyl)-4-ethyoxycarbonyl-1H-pyrazole and 0.66 g of paraformaldehyde was stirred at 150° C. for 4 hours. After the reaction mixture was cooled to room temperature, acetone was added. After the mixture was filtered, the filtrate was concentrated under reduced pressure to obtain 2.23 g of 1-(hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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